molecular formula C19H16F4N4O B607562 Ftbmt CAS No. 1358575-02-6

Ftbmt

Cat. No. B607562
CAS RN: 1358575-02-6
M. Wt: 392.35
InChI Key: TYXSIXOYTBHZFA-UHFFFAOYSA-N
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Description

FTBMT, also known as TP-024, is a potent and selective GPR52 agonist . It is orally bioavailable and can permeate the blood-brain barrier . FTBMT suppresses methamphetamine-induced hyperlocomotion in mice and inhibits MK-801-induced hyperactivity, a model for acute psychosis, without causing catalepsy .


Molecular Structure Analysis

The chemical name of FTBMT is 4-[3-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-5-methyl-1H-1,2,4-triazol-1-yl]-2-methylbenzamide . Its molecular formula is C19H16F4N4O and the molecular weight is 392.35 .


Physical And Chemical Properties Analysis

FTBMT is soluble to 100 mM in DMSO and to 50 mM in ethanol .

Scientific Research Applications

Antipsychotic Agent for Schizophrenia

FTBMT has been identified as a novel and selective GPR52 agonist . It has demonstrated antipsychotic-like effects in rodents, suggesting its potential as a therapeutic agent for schizophrenia . The compound functions by activating Camp signaling in striatal neurons .

Procognitive Effects

In addition to its antipsychotic properties, FTBMT has also shown procognitive effects . It improved recognition memory in a novel object-recognition test and attenuated MK-801-induced working memory deficits in a radial arm maze test in rats .

Treatment for Acute Psychosis

FTBMT has been found to inhibit MK-801-induced hyperactivity, an animal model for acute psychosis, without causing catalepsy in mice . This suggests its potential use in the treatment of acute psychosis .

Neuronal Activation

Research has shown that FTBMT preferentially induces neuronal activation in the shell of the Nucleus Accumbens (NAc), compared with the striatum . This supports its antipsychotic-like activity with less catalepsy .

Cognition-Related Brain Regions

FTBMT-induced c-fos expression has been observed in brain regions related to cognition, including the medial prefrontal cortex, entorhinal cortex, and hippocampus . This supports the procognitive effects of FTBMT .

In Vitro and In Vivo Studies

FTBMT has been studied both in vitro and in vivo . It has been demonstrated to function as a selective GPR52 agonist in these settings, as shown by the activation of cyclic adenosine monophosphate (cAMP) signaling in striatal neurons .

Future Directions

While FTBMT shows antipsychotic and recognitive properties without causing catalepsy in rodents, its role in in vitro T cell assays and in vivo CNS autoimmunity is not yet clear . It might regulate T cell function in a different context or affect the function of other GPR52-expressing cells .

properties

IUPAC Name

4-[3-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-5-methyl-1,2,4-triazol-1-yl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N4O/c1-10-5-15(3-4-16(10)18(24)28)27-11(2)25-17(26-27)8-12-6-13(19(21,22)23)9-14(20)7-12/h3-7,9H,8H2,1-2H3,(H2,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXSIXOYTBHZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC(=N2)CC3=CC(=CC(=C3)F)C(F)(F)F)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does FTBMT interact with its target, GPR52, and what are the downstream effects?

A1: FTBMT selectively binds to and activates GPR52, a Gs-coupled G protein-coupled receptor primarily found in the striatum and nucleus accumbens (NAc) of the brain [, ]. This activation triggers the cAMP signaling pathway, leading to neuronal activation. Interestingly, FTBMT preferentially activates neurons in the shell of the NAc compared to the striatum []. This selective activation profile may contribute to its antipsychotic-like activity with reduced catalepsy, a common side effect of many antipsychotics.

Q2: Does FTBMT demonstrate any functional selectivity (biased agonism) at GPR52?

A2: Yes, research indicates that FTBMT acts as a biased agonist at GPR52, preferentially activating specific signaling pathways []. While FTBMT strongly stimulates cAMP production and AKT phosphorylation, it does not induce β-arrestin mobilization []. This is in contrast to another GPR52 ligand, rotigotine, which triggers β-arrestin recruitment but not cAMP accumulation []. These findings suggest that FTBMT and rotigotine exhibit distinct biased agonism profiles at GPR52, highlighting the potential for developing pathway-selective therapeutics targeting this receptor.

Q3: What preclinical evidence supports the potential of FTBMT as a treatment for schizophrenia?

A3: In rodent models, FTBMT demonstrates antipsychotic-like effects by inhibiting MK-801-induced hyperactivity without inducing catalepsy []. Moreover, it improves recognition memory in a novel object recognition test and reverses MK-801-induced working memory deficits in a radial arm maze test []. These findings suggest that FTBMT may be effective in treating both the positive and cognitive symptoms of schizophrenia.

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